molecular formula C7H8BrNO B8567815 (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol

Cat. No.: B8567815
M. Wt: 202.05 g/mol
InChI Key: WOLKOZYBCJFJCM-YFKPBYRVSA-N
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Description

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol: is an organic compound that belongs to the class of pyridines It features a bromine atom attached to the pyridine ring and an ethanol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reduction: The brominated pyridine is then reduced to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ethanol group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(6-Chloro-2-pyridyl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    (1S)-1-(6-Fluoro-2-pyridyl)ethanol: Similar structure but with a fluorine atom instead of bromine.

    (1S)-1-(6-Iodo-2-pyridyl)ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(1S)-1-(6-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m0/s1

InChI Key

WOLKOZYBCJFJCM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)Br)O

Canonical SMILES

CC(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(6-bromopyridin-2-yl)ethanone (2.9636 g, 14.82 mmol) in methanol (40 mL) at 0° C. was charged with sodium borohydride (1.682 g, 44.4 mmol) and then allowed to warm to room temperature. After 2.5 hours, the reaction mixture was diluted with dichloromethane (60 mL) and water (60 mL) and the layers were separated. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Quantity
2.9636 g
Type
reactant
Reaction Step One
Quantity
1.682 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromo-2-pyridine carboxaldehyde (1.0 g, 5.37 mmol) in dry THF (20 mL) was cooled to −78° C. followed by adding MeMgI (2.0 mL, 5.91 mmol) dropwise via the addition funnel. The cooling bath was removed. The resulting mixture was stirred for 1 h then quenched with sat. NH4Cl. Solvent was removed. The residue was partitioned between water and CHCl3. The organic layer was washed with H2O, brine, dried over MgSO4. Solvent was removed and crude compound was purified by chromatography on silica gel. Elution with hexane:acetone mixture (70:30) gave a white solid. MS m/z: 201.9(M+H). Calc'd. for C7H8BrNO-200.98.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

With cooling with ice, 426 mg of sodium borohydride was added to ethanol (50 mL) solution of 4.50 g of 2-acetyl-6-bromopyridine. After stirred for 1 hour, aqueous saturated ammonium chloride solution was added to the reaction liquid, extracted with ethyl acetate, washed with saturated saline water, and dried with anhydrous magnesium sulfate. After concentrated under reduced pressure, 4.58 g of the entitled compound was obtained as a colorless oily substance.
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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